methyl 10-[(2S,3R)-3-hexyloxiran-2-yl]decanoate
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Overview
Description
Methyl 10-[(2S,3R)-3-hexyloxiran-2-yl]decanoate is an organic compound belonging to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its unique structure, which includes an oxirane ring and a long aliphatic chain, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 10-[(2S,3R)-3-hexyloxiran-2-yl]decanoate typically involves the esterification of decanoic acid with methanol in the presence of an acid catalyst. The oxirane ring is introduced through an epoxidation reaction, where an alkene precursor is treated with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 10-[(2S,3R)-3-hexyloxiran-2-yl]decanoate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of primary alcohols.
Substitution: Formation of various substituted esters and alcohols.
Scientific Research Applications
Methyl 10-[(2S,3R)-3-hexyloxiran-2-yl]decanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 10-[(2S,3R)-3-hexyloxiran-2-yl]decanoate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which may further interact with biological pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl decanoate: Lacks the oxirane ring, making it less reactive.
Methyl 10-hydroxydecanoate: Contains a hydroxyl group instead of the oxirane ring.
Methyl 10-[(2S,3R)-3-methyloxiran-2-yl]decanoate: Similar structure but with a methyl group on the oxirane ring.
Uniqueness
Methyl 10-[(2S,3R)-3-hexyloxiran-2-yl]decanoate is unique due to the presence of both an oxirane ring and a long aliphatic chain. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
38520-28-4 |
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Molecular Formula |
C19H36O3 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
methyl 10-[(2S,3R)-3-hexyloxiran-2-yl]decanoate |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-11-14-17-18(22-17)15-12-9-7-6-8-10-13-16-19(20)21-2/h17-18H,3-16H2,1-2H3/t17-,18+/m1/s1 |
InChI Key |
MSZLFFUXXWLIRE-MSOLQXFVSA-N |
Isomeric SMILES |
CCCCCC[C@@H]1[C@@H](O1)CCCCCCCCCC(=O)OC |
Canonical SMILES |
CCCCCCC1C(O1)CCCCCCCCCC(=O)OC |
Origin of Product |
United States |
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